molecular formula C14H28O6 B013808 Octyl alpha-D-glucopyranoside CAS No. 29781-80-4

Octyl alpha-D-glucopyranoside

Cat. No. B013808
CAS RN: 29781-80-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RGDJUOJXSA-N
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Description

Synthesis Analysis

Octyl alpha-D-glucopyranoside can be synthesized through various methods, including enzymatic catalysis and chemical reactions. A noteworthy approach involves the β-Glucosidase catalyzed synthesis using whole cells of Pichia etchellsii in microaqueous media, demonstrating the compound's production through transglucosylation between p-nitrophenyl β-D-glucopyranoside and octanol as an acceptor, leading to high conversion yields and confirming the product's structure through NMR spectroscopy (Rather, Mishra, & Chand, 2010).

Molecular Structure Analysis

The molecular structure of octyl alpha-D-glucopyranoside has been elucidated through various analyses, including crystallography and NMR studies. The crystal structures of octyl alpha-D-glucopyranoside monohydrate and hemihydrate reveal mesogenic structures with interdigitizing alkyl chains and bilayer head-to-head molecular packing, highlighting the compound's ability to form smectic A liquid crystals (Jeffrey, Yeon, & Abola, 1987).

Chemical Reactions and Properties

Octyl alpha-D-glucopyranoside undergoes various chemical reactions, including oxidation processes catalyzed by ruthenium complexes, which lead to the production of octyl glucuronic acid and other glycol cleavage products, demonstrating the compound's versatility in chemical transformations (Boelrijk, Jorna, & Reedijk, 1995).

Physical Properties Analysis

The physical properties of octyl alpha-D-glucopyranoside, such as crystal packing and thermodynamic behavior, have been studied extensively. Anomalies in crystal packing and phase transitions have been observed, which are significant for understanding the compound's behavior in different states (Dorset & Rosenbusch, 1981).

Chemical Properties Analysis

The interaction of octyl alpha-D-glucopyranoside with lipid bilayers has been explored, revealing insights into its partitioning behavior and structural effects on bilayers. These studies have demonstrated the nonionic detergent's affinity for lipid membranes and its influence on membrane structure, providing valuable information for its application in membrane studies and drug delivery systems (Wenk, Alt, Seelig, & Seelig, 1997).

Scientific Research Applications

  • Molecular Structure Studies : Octyl glucoside has been shown to induce the formation of molten globule-like structures in glutamate dehydrogenase, affecting its tertiary structure while retaining its secondary structure (Ghobadi et al., 2001).

  • Biological Activity Inhibition : 1-O-n-Octyl-beta-D-glucopyranoside can selectively inhibit Na+-dependent D-glucose uptake in small intestine brush-border membranes without rupturing vesicles (Vincenzini et al., 1987).

  • Pharmacological Potential : This compound exhibits cytotoxic, hemolytic, thrombolytic, and antibacterial activities, suggesting its potential applications in various fields (Dinesh et al., 2018).

  • Inhibition of Enzymatic Expression : It inhibits cell-associated fructosyltransferase expression in Streptococcus salivarius, impacting its secretion and association with the cell surface (Jacques, 1985).

  • Membrane Biochemistry : N-Octyl beta-D-thioglucopyranoside, a related compound, serves as a stable, cost-effective alternative for membrane biochemistry, showing similar solubilizing power for Escherichia coli membrane proteins as Octyl beta-D-glucopyranoside (Saito & Tsuchiya, 1984).

  • Complex Formation and Crystallization : The complex formation between Octyl beta-D-glucopyranoside and alpha-cyclodextrin in aqueous solutions is characterized by high solubility, with implications for crystallization (Bernat et al., 2008).

  • Crystal Structure Analysis : The crystal structures of Octyl alpha-D-glucopyranoside monohydrate and hemihydrate exhibit bilayer, head-to-head molecular packing, transforming to a smectic A liquid crystal at specific temperatures (Jeffrey et al., 1987).

  • Enantiometric Separation in Chromatography : It provides effective enantiometric selectivity for racemic mixtures of amino acids in micellar electrokinetic chromatography (Desbène & Fulchic, 1996).

  • Chemical Synthesis and Modification : The counterion of the catalytic DMAP-acetyl complex significantly influences the acetylation of Octyl beta-D-glucopyranoside (Kattnig & Albert, 2004).

  • Solid State Properties Analysis : The anomers of 1-O-n-octyl-D-glucopyranosides display different crystal packing and thermodynamic properties, with implications for material science (Dorset & Rosenbusch, 1981).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044640
Record name Octyl alpha-D-Glucopyranoside
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Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl alpha-D-glucopyranoside

CAS RN

29781-80-4, 41444-50-2
Record name Octyl α-D-glucopyranoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylyl glucoside, alpha-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alpha-D-Glucopyranoside
Source EPA DSSTox
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Record name Octyl glucoside
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Record name CAPRYLYL GLUCOSIDE, .ALPHA.-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Van Koningsveld, JC Jansen… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of anhydrous octyl -D-glucopyranoside. A comparison with its hemi- and monohydrate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 36 scripts.iucr.org
R Keller, R Keist… - International journal of …, 1989 - Wiley Online Library
… For the preparation of small unilamellar vesicles (SUV), N-octylalpha-D-glucopyranoside (Fluka, Buchs, Switzerland) at a ratio of 0.2 of total lipids was added to lipid mixtures in chlo…
Q Yao, Y Gao, L Fan, J Wang, N Zheng - Nutrients, 2022 - mdpi.com
Liver oxygen stress is one of the main extraintestinal manifestations of colitis and 5% of cases develop into a further liver injury and metabolic disease. 2′-fucosyllactose (2′-FL), a …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
M Brilli - 2019 - researchgate.net
… an alkylhydroperoxide 1-acylglycerol-3-phosphateacyltransferase: plsC octyl alpha-D-glucopyranoside …
Number of citations: 0 www.researchgate.net
M BRILLI - researchgate.net
… KDO2-lipid A an alkylhydroperoxide 1-acylglycerol-3-phosphateacyltransferase: plsC octyl alpha-D-glucopyranoside …
Number of citations: 0 www.researchgate.net
AEM Boelrijk, J Reedijk - Recueil des travaux chimiques des Pays-Bas, 1994 - Elsevier
Number of citations: 7

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